molecular formula C9H15NO3 B15306359 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid

2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid

Cat. No.: B15306359
M. Wt: 185.22 g/mol
InChI Key: FCPBJRXXHVMPQE-UHFFFAOYSA-N
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Description

2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with an acetyl group and a carboxylic acid group. The compound’s structure and functional groups make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 3-methyl-1-pyrrolidinone with acetyl chloride under basic conditions can yield the desired pyrrolidine ring.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions. This can be achieved by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound may be studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and carboxylic acid group may play key roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpyrrolidin-3-yl)acetic acid: This compound is similar in structure but lacks the acetyl group.

    Pyrrolidine-2-carboxylic acid: Another related compound with a pyrrolidine ring and a carboxylic acid group.

Uniqueness

2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid is unique due to the presence of both the acetyl group and the carboxylic acid group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(1-acetyl-3-methylpyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c1-7(11)10-4-3-9(2,6-10)5-8(12)13/h3-6H2,1-2H3,(H,12,13)

InChI Key

FCPBJRXXHVMPQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)(C)CC(=O)O

Origin of Product

United States

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